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Compound of Interest |

Compound Name: 4-Chloro-3-hydroxybenzamide
CAS No.: 943750-52-5
Cat. No.: B1499689

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS: 943750-52-5 or related isomers) is a substituted
benzamide derivative.[1][2][3] Structurally, it mimics the nicotinamide moiety of NAD+, allowing
it to bind to the catalytic domain of PARP enzymes (PARP-1/2). While often used as a
synthesis intermediate (e.g., for kinase inhibitors), it possesses intrinsic inhibitory activity.

Key Differentiator: Unlike clinical PARP inhibitors (e.g., Olaparib) which are large molecules
designed to extend into the adenosine-binding pocket for high potency (nM range), 4-Chloro-3-
hydroxybenzamide is a "core-only" inhibitor. It offers lower potency (UM range) but higher
ligand efficiency and lower molecular weight, making it an ideal fragment probe or low-affinity
reference for competitive displacement assays.

Comparison Snapshot
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Feature

4-Chloro-3-
hydroxybenzamide

3-Aminobenzamide
(3-AB)

Olaparib (Lynparza)

Primary Classification

Fragment / Research
Probe

Classic Reference
Inhibitor

Clinical Drug
(Standard)

NAD+ Competitor

NAD+ Competitor

NAD+ Competitor +

Mechanism o o
(Catalytic site) (Catalytic site) PARP Trapper
Potency (IC50) Estimated 10-50 pM* ~30-100 uM ~5nM
o Low (Potential Kinase Low (Affects other High (PARP1/2
Selectivity N
off-targets) NAD+ enzymes) specific)
. Moderate (Lipophilic ] ] Low (Requires
Solubility High (Amine group) )
Cl group) DMSO/Cyclodextrin)
Fragment screening, o _ _
] ) Assay validation, Efficacy studies,
Primary Use Synthesis

intermediate

Negative control

Clinical benchmark

*Note: Potency is estimated based on Structure-Activity Relationship (SAR) of 3-substituted

benzamides where 4-Cl substitution typically enhances lipophilic binding interactions compared

to the parent benzamide.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of the PARP enzyme.

Binding Site: It binds to the nicotinamide-binding pocket of the PARP catalytic domain.

e Interaction: The amide group forms critical hydrogen bonds with Gly863 and Ser904 (PARP-

1 numbering), mimicking the amide of nicotinamide.

e The 3-Hydroxy Effect: The 3-OH group acts as a hydrogen bond donor/acceptor, often

improving affinity over the unsubstituted benzamide.

e The 4-Chloro Effect: The chlorine atom at the 4-position fills a small hydrophobic sub-pocket.

This halogen substitution typically increases potency relative to 3-hydroxybenzamide by
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displacing water and increasing van der Waals contact.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the DNA Damage
Response (DDR) pathway.

DNA Single-Strand Break PARP-1 (Inactive)

Substrate atalysis ignaling Recruitment of Repair Factors
(XRCCL, Ligase Ill)

Competes with NAD+
(Blocks Catalytic Site) _ -

4-Chloro-3-hydroxybenzamide

Click to download full resolution via product page

Caption: 4-Chloro-3-hydroxybenzamide prevents PAR chain formation by competitively
blocking the NAD+ binding site on activated PARP-1.

Detailed Performance Comparison
A. vs. 3-Aminobenzamide (3-AB)[5]

o Context: 3-AB is the historical "gold standard" for PARP inhibition in research.

e Potency: 4-Chloro-3-hydroxybenzamide is likely more potent than 3-AB. The addition of
the chlorine atom (lipophilic) and the hydroxyl group (H-bonding) generally improves binding
affinity compared to the simple amine of 3-AB.

e Cellular Permeability: The 4-Chloro substituent increases lipophilicity (LogP), potentially
enhancing cell membrane permeability compared to the more polar 3-AB.
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 Recommendation: Use 4-Chloro-3-hydroxybenzamide if 3-AB requires excessively high
concentrations (mM range) that cause osmotic stress in your cell culture model.

B. vs. Olaparib (Lynparza)
o Context: Olaparib is a nanomolar-potency clinical drug.

e Potency: Olaparib is 1000x more potent. It occupies both the nicotinamide pocket (like the
benzamide) and the adenosine pocket.

e Mechanism: Olaparib induces "PARP Trapping" (locking PARP on DNA), which is highly
cytotoxic. Simple benzamides like 4-Chloro-3-hydroxybenzamide are generally weak
trappers.

o Recommendation: Use 4-Chloro-3-hydroxybenzamide when you want to inhibit catalytic
activity without inducing severe DNA-trapping cytotoxicity, or when studying the specific
contribution of the nicotinamide pocket.

Experimental Protocol: Validation Assay

To validate the activity of 4-Chloro-3-hydroxybenzamide, use a Universal Colorimetric PARP
Assay. This protocol is self-validating using 3-AB as a control.

Materials

e Enzyme: Recombinant Human PARP-1 (0.5 U/well).

Substrate: Biotinylated NAD+.

DNA: Activated DNA (sperm or calf thymus) to trigger PARP.

Inhibitors: 4-Chloro-3-hydroxybenzamide (Test), 3-AB (Positive Control).

Detection: Streptavidin-HRP + TMB Substrate.

Step-by-Step Workflow

o Preparation: Dissolve 4-Chloro-3-hydroxybenzamide in DMSO to 100 mM stock. Prepare
serial dilutions (0.1 uM to 1000 uM) in assay buffer.
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o Coating: Coat 96-well strip plate with Histones (substrate for PARylation) overnight at 4°C.
Wash 3x with PBS-T.

e Reaction Mix: Add PARP-1 enzyme, Activated DNA, and Test Inhibitor to wells. Incubate for
15 min at RT (allows inhibitor binding).

e Initiation: Add Biotin-NAD+ mix. Incubate for 30—60 min at RT.
¢ Quenching: Stop reaction with 50 uM Olaparib or Strep-HRP dilution buffer.

o Detection: Add Streptavidin-HRP (30 min), wash 3x, then add TMB. Read absorbance at 450
nm.

Data Analysis (Self-Validation)

e Z' Factor: Must be > 0.5 for a valid assay.

o Control Validation: The IC50 of 3-AB should fall between 20-60 puM. If 3-AB IC50 > 100 uM,
the enzyme concentration is likely too high or NAD+ is saturating.

o Test Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve.
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Caption: Standard Colorimetric PARP Assay workflow for determining 1C50 values.

Safety & Handling (Important)

e Purity Check: 4-Chloro-3-hydroxybenzamide is often an intermediate. Ensure purity >98%
by HPLC to avoid "fake" inhibition from highly potent impurities (e.g., heavy metal catalysts).

o Toxicity: Unlike Olaparib, this compound is not a potent cytotoxic drug, but it is an irritant.

 Impurity Note: This structure is related to impurities found in Chlortalidone (diuretic)
synthesis. Ensure the grade purchased is "Research/Screening Grade" and not "Industrial
Grade."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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